1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is a complex organic compound characterized by its boronic acid derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Additionally, purification techniques such as column chromatography and recrystallization are used to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the boronic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation products: Various oxidized derivatives of the compound
Reduction products: Reduced forms of the compound
Substitution products: Derivatives with different nucleophiles replacing the boronic acid group
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its boronic acid functionality makes it a versatile intermediate in cross-coupling reactions.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biological macromolecules.
Industry: It is used in material science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine exerts its effects depends on its molecular targets and pathways involved. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activity. The compound may interact with specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific structural features, including the presence of both the pyrazolo[4,3-b]pyridine core and the boronic acid derivative. This combination provides distinct chemical and biological properties compared to its similar compounds.
Properties
CAS No. |
1902976-95-7 |
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Molecular Formula |
C14H20BN3O2 |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
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